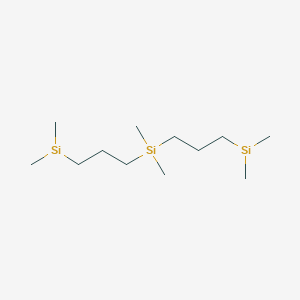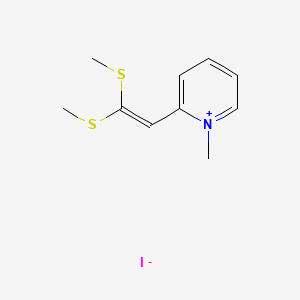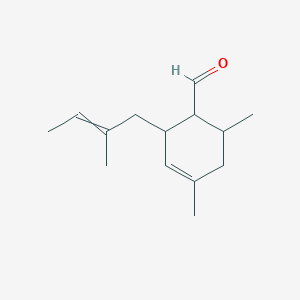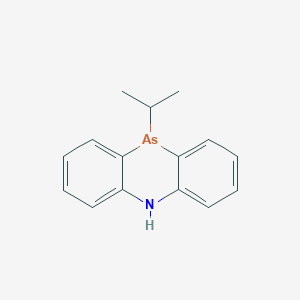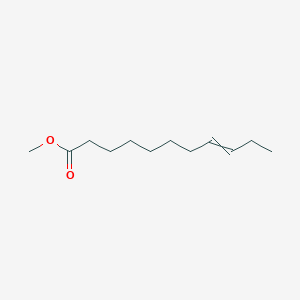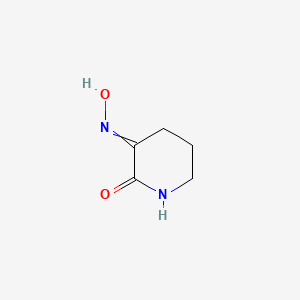![molecular formula C16H16O4 B14646040 1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one CAS No. 52249-88-4](/img/structure/B14646040.png)
1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, hydroxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxybenzaldehyde and benzyl bromide.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The compound’s functional groups, such as the hydroxy and methoxy groups, can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Benzyloxy)-5-bromo-4-methoxyphenyl]ethanone
- 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one
- 1-[2-(Benzyloxy)phenyl]ethan-1-one
Uniqueness
1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
52249-88-4 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methoxy-5-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O4/c1-11(17)13-8-16(15(19-2)9-14(13)18)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3 |
Clave InChI |
WGTBDAMOBBAXHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


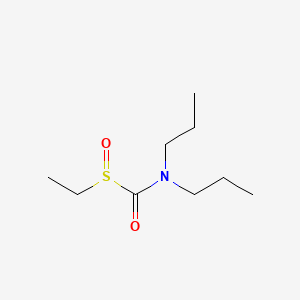
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)
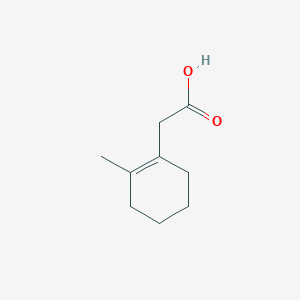
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
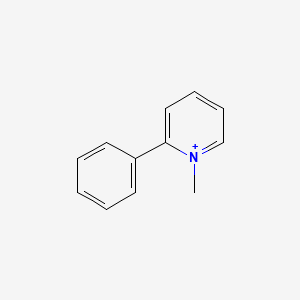
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

